![molecular formula C8H11N3O3S2 B12478475 4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide](/img/structure/B12478475.png)
4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with a diazenyl linkage to a hydroxyethyl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide typically involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-mercaptoethanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mécanisme D'action
The mechanism of action of 4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The diazenyl linkage and hydroxyethyl sulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2-hydroxyethyl)piperazine-1-yl]ethanesulfonic acid: A Good’s buffer substance used in biological systems.
N-(2-hydroxyethyl)piperazine-N’-2-ethanesulfonic acid: Another buffering agent with similar structural features.
Uniqueness
4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide is unique due to its combination of a sulfonamide group, diazenyl linkage, and hydroxyethyl sulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H11N3O3S2 |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
4-(2-hydroxyethylsulfanyldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C8H11N3O3S2/c9-16(13,14)8-3-1-7(2-4-8)10-11-15-6-5-12/h1-4,12H,5-6H2,(H2,9,13,14) |
Clé InChI |
DTHXPYZTKKZHNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NSCCO)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


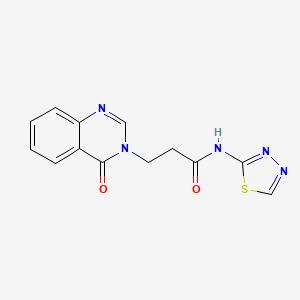
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine](/img/structure/B12478409.png)

methanone](/img/structure/B12478417.png)
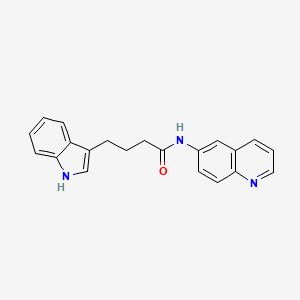
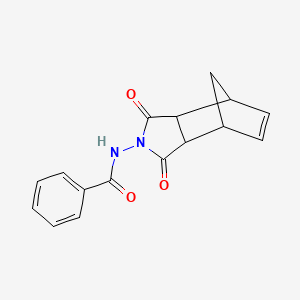
![2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12478437.png)
![N-(4-iodo-2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12478444.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)
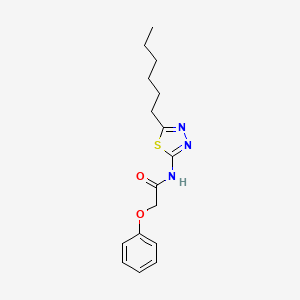
![2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)
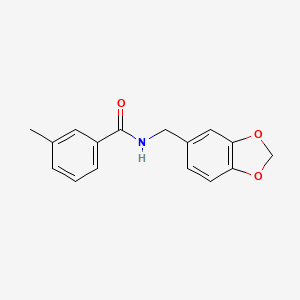
![N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B12478464.png)
